1-Isopropoxy-3-(trifluoromethyl)-5-vinylbenzene
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Overview
Description
1-Isopropoxy-3-(trifluoromethyl)-5-vinylbenzene is an organic compound characterized by the presence of an isopropoxy group, a trifluoromethyl group, and a vinyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Isopropoxy-3-(trifluoromethyl)-5-vinylbenzene typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-3-(trifluoromethyl)benzene and isopropyl alcohol.
Reaction Conditions: The first step involves the formation of 1-isopropoxy-3-(trifluoromethyl)benzene through a nucleophilic substitution reaction. This reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Vinylation: The next step involves the introduction of the vinyl group through a Heck reaction. This reaction is catalyzed by palladium and requires the presence of a base such as triethylamine and a solvent like acetonitrile.
Industrial production methods may involve optimization of these reactions to improve yield and scalability, including the use of continuous flow reactors and alternative solvents to enhance reaction efficiency.
Chemical Reactions Analysis
1-Isopropoxy-3-(trifluoromethyl)-5-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the vinyl group to an ethyl group using hydrogenation catalysts like palladium on carbon.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles, with the major products formed being epoxides, aldehydes, ethyl derivatives, and substituted aromatic compounds.
Scientific Research Applications
1-Isopropoxy-3-(trifluoromethyl)-5-vinylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with improved pharmacokinetic properties.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism by which 1-Isopropoxy-3-(trifluoromethyl)-5-vinylbenzene exerts its effects depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, contributing to their bioactivity.
Comparison with Similar Compounds
1-Isopropoxy-3-(trifluoromethyl)-5-vinylbenzene can be compared with similar compounds such as:
1-Isopropoxy-3-(trifluoromethyl)benzene: Lacks the vinyl group, resulting in different reactivity and applications.
1-Isopropoxy-3-(trifluoromethyl)-5-ethylbenzene:
1-Isopropoxy-3-(trifluoromethyl)-5-fluorobenzene: Substitutes a fluorine atom for the vinyl group, affecting its chemical properties and applications.
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
1-ethenyl-3-propan-2-yloxy-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O/c1-4-9-5-10(12(13,14)15)7-11(6-9)16-8(2)3/h4-8H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQPWVLOAHLZBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C(F)(F)F)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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